2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide
CAS No.: 436092-91-0
Cat. No.: VC2146587
Molecular Formula: C13H18N6O
Molecular Weight: 274.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 436092-91-0 |
|---|---|
| Molecular Formula | C13H18N6O |
| Molecular Weight | 274.32 g/mol |
| IUPAC Name | 2-[5-(4-aminophenyl)tetrazol-2-yl]-N,N-diethylacetamide |
| Standard InChI | InChI=1S/C13H18N6O/c1-3-18(4-2)12(20)9-19-16-13(15-17-19)10-5-7-11(14)8-6-10/h5-8H,3-4,9,14H2,1-2H3 |
| Standard InChI Key | JFIGFZCGKRODJX-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N |
| Canonical SMILES | CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N |
Introduction
Structural Features and Physicochemical Properties
2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide possesses a complex molecular architecture characterized by several key structural elements. The compound features a tetrazole ring linked to a phenyl group with an amino substituent, and an N,N-diethyl acetamide moiety. These structural components contribute to its unique chemical behavior and potential biological interactions.
The compound's standardized chemical representations include:
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Standard InChI: InChI=1S/C13H18N6O/c1-3-18(4-2)12(20)9-19-16-13(15-17-19)10-5-7-11(14)8-6-10/h5-8H,3-4,9,14H2,1-2H3
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Standard InChIKey: JFIGFZCGKRODJX-UHFFFAOYSA-N
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SMILES notation: CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N
The table below summarizes the key physicochemical properties of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N6O |
| Molecular Weight | 274.32 g/mol |
| CAS Number | 436092-91-0 |
| Physical State | Not specified in literature |
| PubChem Compound ID | 1132848 |
| Functional Groups | Tetrazole, amine, amide |
| Canonical SMILES | CCN(CC)C(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N |
Biological Activity
The biological activity of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide may be inferred from the general properties of tetrazole-containing compounds, although specific data for this exact compound is limited in the available literature. Tetrazole moieties are known to serve as bioisosteres for carboxylic acid groups in medicinal chemistry, often resulting in improved metabolic stability and bioavailability.
Potential biological activities may include:
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Enzyme inhibition: Tetrazole-containing compounds frequently demonstrate inhibitory activity against various enzymes, particularly those involved in inflammatory processes.
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Receptor binding: The structural arrangement may facilitate interaction with specific biological receptors, potentially modulating signaling pathways.
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Anti-inflammatory effects: Many tetrazole derivatives exhibit anti-inflammatory properties, suggesting a possible application area for this compound.
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Metabolic enzyme interactions: Based on the data available for structurally similar compounds, this molecule may have interactions with cytochrome P450 enzymes, suggesting potential for drug-drug interactions if developed for pharmaceutical applications .
Future Research Directions
The current state of knowledge regarding 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide suggests several promising directions for future research:
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Comprehensive biological screening: Systematic evaluation of the compound's activity against various biological targets could reveal novel therapeutic applications. The tetrazole moiety's known interaction with biological systems suggests potential value in enzymatic inhibition studies.
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Structural modification: Synthesis and evaluation of structural analogs could lead to compounds with enhanced properties or activity profiles. Modifications to the amino-phenyl group or the diethyl-acetamide portion might yield derivatives with improved biological activity or physicochemical properties.
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Detailed mechanism of action studies: For any identified biological activities, elucidation of the precise mechanism of action would provide valuable insights for potential optimization and application.
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Material science applications: Investigation of the compound's potential in materials chemistry, particularly in contexts leveraging the tetrazole ring's coordination properties or electronic characteristics.
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Computational studies: Molecular modeling and simulation could provide insights into the compound's conformational preferences and interaction potential with various biological targets.
These research avenues would collectively contribute to a more comprehensive understanding of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide's properties and potential applications, potentially revealing valuable new roles for this compound in scientific and industrial contexts.
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